molecular formula C14H21BrN2O4S B512940 5-bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide CAS No. 898654-47-2

5-bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide

Cat. No.: B512940
CAS No.: 898654-47-2
M. Wt: 393.3g/mol
InChI Key: UTPHTMKLWIXCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide is a chemical compound belonging to the class of sulfonamides. It is commonly used in medical research for its potential therapeutic effects and in environmental research for its role in pollution management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-(2-aminoethyl)morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity, and the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

    Substitution Reactions: Products include derivatives where the

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPHTMKLWIXCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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